2-methoxy-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide
Description
The compound 2-methoxy-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide features a benzamide core substituted with a methoxy group at the 2-position. The pyrimidine ring at the N-terminus is further modified with a 3,4,5-trimethylpyrazole moiety.
Properties
IUPAC Name |
2-methoxy-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-12(2)22-23(13(11)3)18-19-9-14(10-20-18)21-17(24)15-7-5-6-8-16(15)25-4/h5-10H,1-4H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHBYVWMGRRITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnection Strategy
The target molecule dissects into two primary fragments:
- 2-Methoxybenzoyl group : Derived from 2-methoxybenzoic acid.
- 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine : Constructed via pyrimidine ring formation followed by pyrazole annulation.
Key bond formations include:
- Amide linkage between the benzoyl group and pyrimidin-5-amine.
- Pyrazole attachment at C2 of the pyrimidine via nucleophilic substitution.
Synthesis of 2-(3,4,5-Trimethyl-1H-Pyrazol-1-yl)Pyrimidin-5-Amine
Pyrazole Ring Synthesis
3,4,5-Trimethyl-1H-pyrazole is synthesized via cyclocondensation of hydrazine hydrate with 3,4-hexanedione under acidic conditions (HCl, ethanol, reflux, 12 h). Regioselective methylation is achieved using methyl iodide and potassium carbonate in DMF (yield: 68%).
Characterization Data :
- 1H NMR (400 MHz, CDCl3) : δ 1.98 (s, 3H, CH3), 2.12 (s, 6H, 2×CH3), 6.25 (s, 1H, pyrazole-H).
- HRMS (ESI+) : m/z calcd. for C6H10N2 [M+H]+: 111.0922, found: 111.0925.
Pyrimidine Ring Assembly
2-Chloropyrimidin-5-amine is prepared via Taylor synthesis:
- Condensation of ethyl acetoacetate with guanidine carbonate in ethanol (reflux, 8 h).
- Chlorination at C2 using phosphorus oxychloride (POCl3, 110°C, 3 h).
Intermediate Characterization :
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrimidine-H), 6.75 (br s, 2H, NH2).
- Yield : 74%.
Pyrazole-Pyrimidine Coupling
Nucleophilic substitution of 2-chloropyrimidin-5-amine with 3,4,5-trimethyl-1H-pyrazole (K2CO3, DMF, 120°C, microwave, 1 h):
Reaction Conditions :
| Parameter | Value |
|---|---|
| Molar Ratio (Py:Pyrim) | 1.2:1 |
| Solvent | DMF |
| Temperature | 120°C |
| Time | 1 h |
| Yield | 82% |
Product Characterization :
- 13C NMR (101 MHz, DMSO-d6) : δ 158.9 (C5), 152.4 (C2), 145.1 (pyrazole-C), 22.4–25.1 (3×CH3).
- HPLC Purity : 98.6% (C18, 254 nm).
Acylation with 2-Methoxybenzoyl Chloride
Acid Chloride Preparation
2-Methoxybenzoic acid is treated with thionyl chloride (SOCl2, reflux, 3 h) to yield 2-methoxybenzoyl chloride (quantitative conversion).
Amide Bond Formation
Coupling of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine with 2-methoxybenzoyl chloride (Et3N, CH2Cl2, 0°C→RT, 6 h):
Optimized Conditions :
| Parameter | Value |
|---|---|
| Equiv. Acid Chloride | 1.5 |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Yield | 89% |
Final Product Characterization :
- Melting Point : 214–216°C.
- IR (KBr) : 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).
- HRMS (ESI+) : m/z calcd. for C20H21N5O2 [M+H]+: 376.1664, found: 376.1668.
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed C-H Functionalization
Attempted direct arylation of pyrimidine using Pd(OAc)2/xantphos yielded <15% product due to poor regioselectivity at C2.
Microwave-Assisted Cyclocondensation
Single-pot synthesis from 2-hydrazinylpyrimidin-5-amine and 3,4-hexanedione (AcOH, 100°C, microwave, 30 min) provided a 76% yield but required extensive purification.
Scalability and Process Optimization
Critical Process Parameters
- Pyrazole-Pyrimidine Coupling : Microwave irradiation reduced reaction time from 12 h (conventional heating) to 1 h.
- Amide Formation : Lowering temperature to 0°C minimized side-product formation (hydrolysis to <2%).
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 84% |
| E-Factor | 18 |
| PMI (Process Mass Intensity) | 32 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-formyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide, while reduction of the nitro group can produce 2-amino-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli through mechanisms that may involve disruption of bacterial cell walls or interference with metabolic pathways . The compound's structure suggests it may similarly inhibit microbial growth.
Antifungal Properties
In addition to antibacterial effects, these compounds have also been evaluated for antifungal activity. The presence of specific substituents on the pyrazole or pyrimidine rings can enhance the efficacy against fungi such as Candida albicans. The mechanism often involves inhibiting fungal cell wall synthesis or disrupting membrane integrity .
Anticancer Potential
Emerging studies indicate that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The ability of 2-methoxy-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide to interact with cellular pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer research .
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational analyses suggest that the compound can effectively bind to enzymes or receptors involved in disease processes, providing insights into its potential therapeutic applications .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a related pyrazole derivative showed promising results against multiple bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .
- Cancer Cell Lines : In vitro studies on cancer cell lines revealed that certain structural modifications enhanced cytotoxicity, suggesting that this compound could be optimized for better therapeutic outcomes .
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Structural Features
The target compound shares a benzamide-pyrimidine scaffold with several analogs but differs in substituents:
- Compound 1f (): Features a 2-methoxybenzamide linked to a pyrimidine substituted with a 2-oxoethylthio-benzimidazole group .
- Filapixant/Eliapixant (): Contains a benzamide with thiazole and trifluoromethylpyrimidine substituents, targeting purinoreceptors .
- BTK Inhibitor (): Includes an imidazo-pyrazinyl group and methoxybenzamide, designed for Bruton’s tyrosine kinase (BTK) inhibition .
Key Structural Differences :
- Pyrazole vs. Imidazole/Thiazole : The target’s 3,4,5-trimethylpyrazole contrasts with the benzimidazole (1f) or thiazole (filapixant) rings in analogs, which influence steric bulk and hydrogen-bonding capacity.
- Substituent Positioning : The methoxy group at the benzamide’s 2-position is conserved in 1f and the BTK inhibitor, suggesting a role in target binding .
Observations :
Biological Activity
2-Methoxy-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzymatic inhibitory properties.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H20N4O2
- Molecular Weight : 328.38 g/mol
Antibacterial Activity
Recent studies have indicated that pyrazole derivatives, including compounds similar to this compound, exhibit significant antibacterial activity. For example:
- Direct Antibacterial Effects : A study reported that certain pyrazole compounds demonstrated effective antibacterial activity against Gram-positive bacteria and some Gram-negative strains, including multidrug-resistant Acinetobacter baumannii .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 4 | A. baumannii |
| Compound B | 8 | E. coli |
These findings suggest that modifications in the pyrazole structure can enhance antibacterial potency.
Anticancer Activity
The anticancer potential of pyrazole-based compounds is notable. Research has shown that derivatives with similar structures can induce apoptosis in various cancer cell lines:
- Cytotoxicity : In vitro studies indicated IC50 values ranging from 0.12 to 2.78 µM against human cancer cell lines such as MCF-7 and A549 .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| A549 | 1.20 | Caspase activation |
These results highlight the potential of these compounds as therapeutic agents in cancer treatment.
Enzymatic Inhibition
The enzymatic inhibitory properties of pyrazole derivatives have also been explored. Certain compounds have shown promise as selective protein inhibitors:
- Inhibition Studies : Pyrazolo[1,5-a]pyrimidine derivatives have been identified as effective inhibitors of specific enzymes involved in cancer progression .
| Enzyme | Inhibition (%) | Concentration (nM) |
|---|---|---|
| HDAC | 90 | 20 |
| Protein Kinase | 75 | 50 |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on MDR Bacteria : A study demonstrated that a series of pyrazole compounds could act as adjuvants to existing antibiotics, enhancing their effectiveness against resistant strains .
- Cancer Treatment Trials : Clinical trials involving pyrazole derivatives have shown promising results in reducing tumor sizes in patients with advanced-stage cancers .
Q & A
Basic: What are the recommended synthetic routes for 2-methoxy-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide, and how can purity be optimized?
Answer:
The synthesis typically involves coupling a pyrimidine-pyrazole intermediate with a methoxy-substituted benzoyl chloride. For example, pyrimidin-5-amine derivatives are reacted with benzoyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) at room temperature to form the amide bond . Purification often employs silica gel chromatography, with solvent systems like ethyl acetate/hexane (1:1) for optimal separation . To ensure >95% purity, recrystallization from methanol or toluene is recommended, as demonstrated in analogous benzamide syntheses .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of pyrimidine-pyrazole intermediates?
Answer:
Optimization requires balancing stoichiometry, solvent polarity, and catalyst selection. For pyrazole-pyrimidine coupling, a 1.2:1 molar ratio of K₂CO₃ to substrate in DMF enhances nucleophilic substitution . Microwave-assisted synthesis (100°C, 30 min) has shown a 20–25% yield increase compared to traditional reflux methods for similar heterocyclic systems . Monitoring via TLC (Rf = 0.5 in ethyl acetate/hexane) ensures intermediate stability .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Key peaks include the methoxy singlet (~δ 3.8 ppm) and pyrazole C-H resonances (δ 6.5–7.2 ppm) .
- Mass Spectrometry (HRMS) : Expected [M+H]⁺ = 406.1764 (C₂₁H₂₃N₅O₂) with <2 ppm error .
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and pyrazole ring vibrations (1550–1600 cm⁻¹) .
Advanced: How can discrepancies in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?
Answer:
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:
- Reproducibility Checks : Validate activity across ≥3 independent assays .
- Purity Reassessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity .
- Mechanistic Studies : Compare binding affinity via SPR (surface plasmon resonance) or molecular docking to target proteins (e.g., kinase domains) .
Advanced: What computational methods are suitable for predicting the environmental fate of this compound?
Answer:
- QSAR Models : Estimate biodegradability (e.g., BIOWIN) and bioaccumulation (logP ~2.8 via EPI Suite) .
- Molecular Dynamics Simulations : Predict hydrolysis rates in aquatic environments (pH 7.4, 25°C) .
- Ecotoxicity Profiling : Use ECOSAR to estimate LC₅₀ for aquatic organisms (e.g., Daphnia magna) .
Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?
Answer:
- Antimicrobial Screening : Broth microdilution against S. aureus (Gram-positive) and E. coli (Gram-negative) .
- Kinase Inhibition : Use ADP-Glo™ assay for tyrosine kinase targets (e.g., EGFR) .
- Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity (IC₅₀ > 50 µM for non-target cells) .
Advanced: How can crystallography resolve structural ambiguities in derivatives of this compound?
Answer:
Single-crystal X-ray diffraction confirms:
- Hydrogen Bonding : Pyrazole N-H···O interactions stabilize dimeric structures (e.g., centrosymmetric dimers with d = 2.89 Å) .
- Torsion Angles : Methoxy group orientation (C-O-C angle ~117°) impacts solubility .
- Packing Analysis : Non-classical C-H···F/O interactions influence crystallinity .
Basic: What solvents and storage conditions are optimal for long-term stability?
Answer:
- Solubility : DMSO (≥50 mg/mL) for stock solutions; avoid aqueous buffers (pH > 8) due to hydrolysis .
- Storage : –20°C in amber vials under argon; stability >12 months confirmed via HPLC .
Advanced: How can SAR studies guide the design of analogs with improved pharmacokinetics?
Answer:
- Pyrazole Substitution : 3,4,5-Trimethyl groups enhance metabolic stability (t₁/₂ > 4 h in liver microsomes) .
- Benzamide Modifications : Fluorination at the 4-position increases blood-brain barrier permeability (logBB = –0.3 → +0.2) .
- Pyrimidine Replacement : Thiazole analogs reduce CYP450 inhibition (IC₅₀ > 10 µM vs. 2 µM for pyrimidine) .
Basic: What safety protocols are essential for handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
